molecular formula C24H28F2N2O5 B15187146 6alpha,9-Difluoro-5',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate CAS No. 72160-70-4

6alpha,9-Difluoro-5',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate

Cat. No.: B15187146
CAS No.: 72160-70-4
M. Wt: 462.5 g/mol
InChI Key: BNBQBCHVWOHHEX-NECMWHKCSA-N
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Description

6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is a synthetic corticosteroid with anti-inflammatory properties. It is used in various medical and scientific applications due to its potent activity and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and pyrazole ring formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using batch or continuous processes. The use of advanced technologies such as flow chemistry and automated synthesis can enhance efficiency and scalability. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups .

Scientific Research Applications

6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. Applications include:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. Key molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways .

Properties

CAS No.

72160-70-4

Molecular Formula

C24H28F2N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

[2-[(1S,2S,4S,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H28F2N2O5/c1-12(29)33-11-20(32)24-13(10-27-28-24)6-15-16-8-18(25)17-7-14(30)4-5-21(17,2)23(16,26)19(31)9-22(15,24)3/h4-5,7,13,15-16,18-19,31H,6,8-11H2,1-3H3/t13-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1

InChI Key

BNBQBCHVWOHHEX-NECMWHKCSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)CN=N2

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)CN=N2

Origin of Product

United States

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